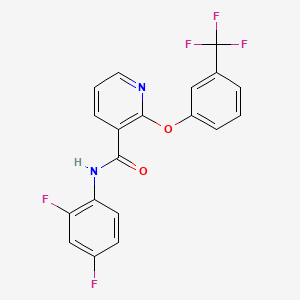
Diflufenican
Cat. No. B1670562
Key on ui cas rn:
83164-33-4
M. Wt: 394.3 g/mol
InChI Key: WYEHFWKAOXOVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04618366
Procedure details


A mixture of thionyl chloride (465 ml) and 2-(3-trifluoromethylphenoxy)nicotinic acid [930 L g; described by F. J. Villani et al, J. Med. Chem. 18, 1 (1975)] was allowed to stand at ambient temperature for 18 hours and was then heated at reflux for 1 hour. Toluene (1 liter) was then added and the solution was evaporated under reduced pressure. The residue thus obtained was dissolved in methylene chloride (3 liters) and treated, with stirring, with triethylamine (453 ml) at ambient temperature. 2,4-Difluoroaniline (422 g) was then added over 1 hour while maintaining the temperature at 10° to 15° C. and the mixture was then heated at reflux for 2 hours. The methylene chloride was removed by distillation and the residue was treated with water (4 liters). A solid of spongy texture was obtained which was filtered off, dried at 50° C. and recrystallised from a mixture of toluene and hexane (2:3; 15 liters), to give N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide (720 g), m.p. 160°-161° C. as a colourless crystalline solid.






Identifiers


|
REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]([F:24])([F:23])[C:7]1[CH:8]=[C:9]([CH:20]=[CH:21][CH:22]=1)[O:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O.C1(C)C=CC=CC=1.[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH2:35]>C(Cl)Cl.C(N(CC)CC)C>[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH:35][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][CH:18]=[N:19][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][CH:22]=[C:7]([C:6]([F:5])([F:24])[F:23])[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
465 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
930 L
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
422 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Step Four
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
453 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 10° to 15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride was removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with water (4 liters)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid of spongy texture was obtained which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from a mixture of toluene and hexane (2:3; 15 liters)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(C1=C(N=CC=C1)OC1=CC(=CC=C1)C(F)(F)F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 720 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
